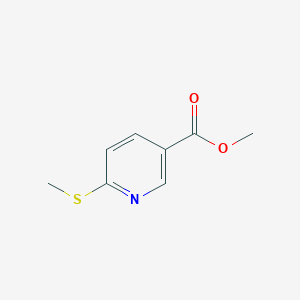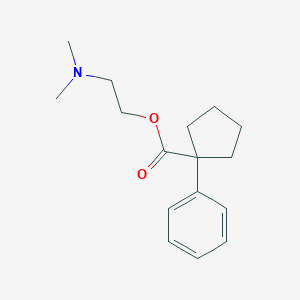
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, also known as CPDD, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. CPDD is a synthetic compound that is structurally related to the natural neurotransmitter dopamine, which plays a crucial role in the regulation of mood, motivation, and reward.
Mechanism of Action
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester acts as a partial agonist at the dopamine D3 receptor, meaning that it activates the receptor to a lesser extent than the natural neurotransmitter dopamine. This results in a moderate increase in dopamine signaling, which can have a range of effects depending on the specific brain region and receptor subtype involved. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to increase locomotor activity and induce conditioned place preference in animal models, indicating its potential as a reward-seeking behavior.
Biochemical and Physiological Effects:
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to have a range of biochemical and physiological effects, including increased dopamine release and decreased dopamine reuptake in the brain. This results in a net increase in dopamine signaling, which can have a range of effects on behavior and cognition. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has also been shown to modulate other neurotransmitter systems, including the glutamate and GABA systems, which are involved in learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester in lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise manipulation of dopamine signaling compared to other compounds that bind to multiple dopamine receptor subtypes. However, Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has some limitations, including its relatively short half-life and its potential for off-target effects at higher doses.
Future Directions
There are several promising directions for future research on Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester, including its potential as a therapeutic agent for neurological disorders such as addiction and depression. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester may also have applications in the development of novel drugs that target the dopamine system with greater specificity and efficacy. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester on behavior and cognition, as well as its potential interactions with other neurotransmitter systems.
Synthesis Methods
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester can be synthesized using several methods, including the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as sodium hydroxide. Another method involves the reaction of cyclopentanecarboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been extensively studied for its potential applications in neuroscience research, particularly in the study of dopamine receptors and their role in addiction and other neurological disorders. Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester has been shown to selectively bind to the dopamine D3 receptor, which is involved in the regulation of reward and motivation. This makes Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester a valuable tool for studying the role of dopamine receptors in addiction and other disorders.
properties
CAS RN |
4339-96-2 |
|---|---|
Product Name |
Cyclopentanecarboxylic acid, 1-phenyl-, 2-(dimethylamino)ethyl ester |
Molecular Formula |
C16H23NO2 |
Molecular Weight |
261.36 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1-phenylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-13-19-15(18)16(10-6-7-11-16)14-8-4-3-5-9-14/h3-5,8-9H,6-7,10-13H2,1-2H3 |
InChI Key |
VZAZOXVEMAUMLH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Canonical SMILES |
CN(C)CCOC(=O)C1(CCCC1)C2=CC=CC=C2 |
Other CAS RN |
4339-96-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Nitroso-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B186367.png)
![2-[4-(3-Piperidin-1-ylsulfonylpyridin-4-yl)piperazin-1-yl]ethanol](/img/structure/B186368.png)
![3-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B186369.png)



![2-[[3-(Trifluoromethyl)phenyl]amino]-pyridine-3-sulfonic acid](/img/structure/B186378.png)
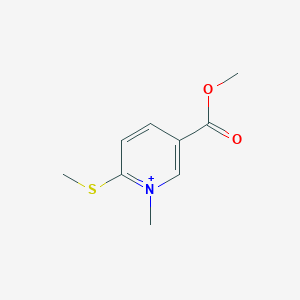
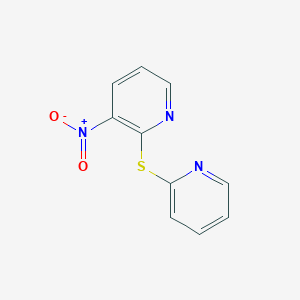


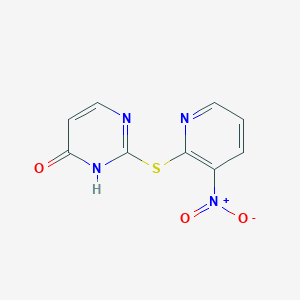
![Ethyl 2-methoxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B186390.png)
